BenchChemオンラインストアへようこそ!

Rofelodine

Nicotinic acetylcholine receptors Subtype selectivity Neuronal signaling

Rofelodine is an essential tool for neuroscience research requiring potent α3β4 nicotinic receptor antagonism (IC₅₀ = 1.8 nM) combined with graded monoamine transporter inhibition (SERT IC₅₀ = 100 nM). Its defined polypharmacological signature—with 6.7-fold selectivity over α4β2 nAChRs—enables dose-response studies isolating ganglionic transmission and autonomic pharmacology. This multi-target profile is irreplaceable by single-mechanism compounds like mecamylamine. Ideal for assay development and cross-platform validation in transporter pharmacology.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 76696-97-4
Cat. No. B1618032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRofelodine
CAS76696-97-4
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CN=C2CC(CN2C1=O)C3=CC=CC=C3
InChIInChI=1S/C13H14N2O/c16-13-6-7-14-12-8-11(9-15(12)13)10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyJFKIAPMUYQUVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rofelodine (CAS 76696-97-4): Scientific Procurement Guide and Pharmacological Profile


Rofelodine (CAS 76696-97-4) is a synthetic small molecule (molecular formula C₁₃H₁₄N₂O, molecular weight 214.26 g/mol) formally classified as a central nervous system agent within the antidepressant drug category under the WHO International Nonproprietary Name (INN) system . Structurally characterized as (±)-2,6,7,8-tetrahydro-7-phenylpyrrolo[1,2-a]pyrimidin-4(3H)-one [1], this compound exhibits a distinct polypharmacological profile that includes potent nicotinic acetylcholine receptor (nAChR) antagonism across multiple subtypes, as well as moderate inhibition of monoamine transporters [2].

Why Generic nAChR Antagonists Cannot Substitute for Rofelodine in Research Applications


Rofelodine cannot be substituted with a single generic nAChR antagonist or monoamine reuptake inhibitor in research applications due to its unique, multi-target pharmacological signature. As demonstrated in the quantitative evidence below, the compound exhibits a distinct pattern of subtype-selective antagonism at neuronal nicotinic acetylcholine receptors—displaying high potency at α3β4 (IC₅₀ = 1.8 nM) and muscle-type α1β1γδ (IC₅₀ = 7.9 nM) nAChRs, while maintaining moderate activity at α4β2 (IC₅₀ = 12 nM) and α4β4 (IC₅₀ = 15 nM) subtypes [1]. This selectivity profile differs markedly from broad-spectrum nAChR antagonists such as mecamylamine. Furthermore, Rofelodine concurrently inhibits serotonin (SERT, IC₅₀ = 100 nM), norepinephrine (NET, IC₅₀ = 443 nM), and dopamine (DAT, IC₅₀ = 658 nM) transporters [1]. Substituting Rofelodine with a single-class compound would irreproducibly alter experimental outcomes in any study relying on this precise polypharmacological profile. The following evidence guide provides the quantifiable data required to evaluate this compound against specific comparators for procurement or experimental design purposes.

Quantitative Differentiation of Rofelodine: nAChR Subtype Selectivity and Polypharmacology Metrics


α3β4 nAChR Antagonism: Sub-nanomolar Potency Compared to α4β2 nAChR

Rofelodine demonstrates potent antagonism at the human α3β4 nAChR subtype, with an IC₅₀ of 1.8 nM measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells [1]. This potency is approximately 6.7-fold higher than its activity at the closely related α4β2 nAChR subtype (IC₅₀ = 12 nM) under identical assay conditions [1].

Nicotinic acetylcholine receptors Subtype selectivity Neuronal signaling

Muscle-Type nAChR Antagonism: Differentiating Rofelodine from CNS-Selective nAChR Antagonists

Rofelodine antagonizes the human muscle-type α1β1γδ nAChR with an IC₅₀ of 7.9 nM, measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human TE671/RD cells [1]. This peripheral nAChR activity is only 4.4-fold less potent than its activity at the neuronal α3β4 nAChR (IC₅₀ = 1.8 nM), indicating significant activity at both ganglionic and neuromuscular junction receptors [1].

Neuromuscular junction Nicotinic receptor pharmacology Ganglionic transmission

Monoamine Transporter Inhibition: SERT Selectivity Within the Polypharmacological Profile

Among the three major monoamine transporters, Rofelodine exhibits the highest inhibitory potency at the human serotonin transporter (SERT), with an IC₅₀ of 100 nM measured by inhibition of [³H]serotonin uptake in HEK293 cells expressing human SERT [1]. This activity is 4.4-fold more potent than its inhibition of the norepinephrine transporter (NET; IC₅₀ = 443 nM) and 6.6-fold more potent than its inhibition of the dopamine transporter (DAT; IC₅₀ = 658 nM) under comparable assay conditions [1].

Monoamine transporters Serotonin reuptake Polypharmacology

DAT Inhibition Cross-Assay Validation: Confirmed Mid-Nanomolar Activity Across Multiple Assay Platforms

Rofelodine's inhibition of the human dopamine transporter has been validated across three distinct assay platforms: displacement of [³H]WIN-35428 binding (IC₅₀ = 441 nM), displacement of [¹²⁵I]RTI-55 binding (IC₅₀ = 871 nM), and inhibition of [³H]dopamine reuptake (IC₅₀ = 658-945 nM across multiple independent measurements) [1]. The convergence of these values within a consistent mid-nanomolar range (approximately 400-900 nM) provides high-confidence quantitative data for experimental design.

Dopamine transporter Assay reproducibility Binding affinity

Histamine H3 Receptor Affinity: Potential Additional Polypharmacology Differentiation

Rofelodine has been reported to exhibit binding affinity for the human histamine H₃ receptor with a Kd of 1.35 nM, measured using a BRET assay in HEK293T cells expressing human recombinant NLuc/GPCR-fused H₃R [1]. Additional binding data indicate affinities of 9.16 nM at human H₃R and 31 nM at mouse H₄R [1].

Histamine H3 receptor GPCR pharmacology CNS polypharmacology

Recommended Research Applications for Rofelodine Based on Quantitative Pharmacological Evidence


Investigating α3β4 nAChR Function in Ganglionic and Addiction-Related Neurobiology

Rofelodine is optimally suited for studies requiring potent α3β4 nAChR antagonism (IC₅₀ = 1.8 nM) with defined, measurable activity at other nAChR subtypes. The 6.7-fold selectivity over α4β2 nAChRs (IC₅₀ = 12 nM) provides a quantifiable experimental window for isolating α3β4-mediated effects, making it a valuable tool for investigating ganglionic transmission, nicotine addiction mechanisms, and autonomic nervous system pharmacology [1].

Polypharmacology Studies Examining Concurrent nAChR Antagonism and Monoamine Transporter Modulation

For research applications investigating the interplay between cholinergic and monoaminergic signaling, Rofelodine offers a well-characterized polypharmacological profile: potent α3β4 nAChR antagonism (IC₅₀ = 1.8 nM) combined with SERT-preferring monoamine transporter inhibition (SERT IC₅₀ = 100 nM; NET IC₅₀ = 443 nM; DAT IC₅₀ = 658 nM) [1]. This defined potency gradient enables dose-response studies that can differentiate contributions from each target system, an approach not possible with single-mechanism comparators.

Peripheral Cholinergic Pharmacology and Neuromuscular Junction Studies

Rofelodine's nanomolar potency at the human muscle-type α1β1γδ nAChR (IC₅₀ = 7.9 nM) [1] makes it appropriate for ex vivo or in vitro investigations of neuromuscular junction pharmacology. Its quantifiable activity at both neuronal and muscle-type nAChRs (4.4-fold difference) distinguishes it from CNS-selective nAChR antagonists and enables studies requiring parallel assessment of peripheral and central cholinergic function.

Reference Compound for DAT Assay Validation and Cross-Platform Standardization

The multi-assay validation of Rofelodine's DAT inhibitory activity—confirmed across radioligand displacement (IC₅₀ = 441-871 nM) and functional reuptake assays (IC₅₀ = 658-945 nM) [1]—positions this compound as a useful reference standard for assay development, platform comparison, and quality control applications in transporter pharmacology laboratories.

Quote Request

Request a Quote for Rofelodine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.